CB1 Functional Potency vs. Indazole Analog ADB-PINACA: 16-Fold Lower In Vitro Potency at Human CB1 Receptors
In a direct head-to-head comparison using the same assay platform, ADBICA exhibits 16-fold lower functional potency at human CB1 receptors than its indazole-core analog ADB-PINACA. ADBICA produced an EC50 of 0.38 nM with 97.4% maximal efficacy relative to CP 55,940, whereas ADB-PINACA achieved an EC50 of 0.024 nM with 99.6% maximal efficacy [1]. This quantitative difference, measured via inhibition of adenylyl cyclase (cAMP) in CHO cells expressing recombinant human CB1 receptors, demonstrates that replacement of the indole core with an indazole (ADBICA → ADB-PINACA) produces a 15.8-fold gain in functional potency, consistent with the broader class observation that indazole-3-carboxamides are generally more potent CB1 agonists than their indole counterparts [1][2].
| Evidence Dimension | CB1 receptor functional activity EC50 (cAMP inhibition assay) |
|---|---|
| Target Compound Data | EC50 = 0.38 nM; Emax = 97.4% of CP 55,940 |
| Comparator Or Baseline | ADB-PINACA EC50 = 0.024 nM; Emax = 99.6% of CP 55,940 |
| Quantified Difference | ADBICA is 15.8-fold less potent than ADB-PINACA at CB1 (0.38 / 0.024 = 15.8) |
| Conditions | Human recombinant CB1 receptors expressed in CHO cells; inhibition of forskolin-stimulated cAMP accumulation; reference full agonist CP 55,940 at 1 μM (Wiley et al., 2016) |
Why This Matters
A researcher selecting a reference agonist for CB1 signaling studies must anticipate that ADBICA will require ~16-fold higher concentrations than ADB-PINACA to achieve equivalent receptor activation, directly impacting dose-response experimental design and the interpretation of potency comparisons across studies.
- [1] Wiley JL, Marusich JA, Lefever TW, Antonazzo KR, Wallgren MT, Cortes RA, Patel PR, Grabenauer M, Moore KN, Thomas BF. Δ9-Tetrahydrocannabinol-like effects of novel synthetic cannabinoids in mice and rats. Psychopharmacology (Berl). 2016;233(10):1901-1910. Table 1. doi:10.1007/s00213-016-4237-6. PMID: 26892378; PMCID: PMC4846470. View Source
- [2] Banister SD, Moir M, Stuart J, Kevin RC, Wood KE, Longworth M, Wilkinson SM, Beinat C, Buchanan AS, Glass M, Connor M, McGregor IS, Kassiou M. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chem Neurosci. 2015;6(9):1546-59. doi:10.1021/acschemneuro.5b00112. PMID: 26134475. View Source
